molecular formula C12H14ClNO3 B6631523 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid

3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid

Cat. No.: B6631523
M. Wt: 255.70 g/mol
InChI Key: UMQOXIBCDHRYKG-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is an organic compound with the molecular formula C12H14ClNO3. This compound is characterized by the presence of a chlorobenzoyl group attached to an amino acid derivative. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(12(16)17)8(2)14-11(15)9-4-3-5-10(13)6-9/h3-8H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQOXIBCDHRYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can participate in various binding interactions, while the amino acid derivative can interact with enzymes and proteins, affecting their function and activity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is unique due to its specific structural features, such as the position of the chlorobenzoyl group and the presence of a methyl group on the butanoic acid moiety. These structural differences can lead to distinct chemical reactivity and biological activity compared to similar compounds .

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